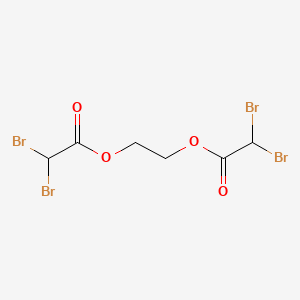

Ethylene bis(dibromoacetate)

Description

Contextual Significance in Organic Synthesis and Materials Science Research

Ethylene (B1197577) bis(dibromoacetate) is a halogenated organic compound that serves as a versatile building block in both organic synthesis and materials science. Its structure, featuring two dibromoacetate units linked by an ethylene bridge, provides multiple reactive sites for further chemical transformations. In organic synthesis, it is a precursor for creating more complex molecules, including heterocyclic compounds. scbt.com In materials science, its bifunctional nature makes it a candidate for use as a monomer in polymerization reactions and as a cross-linking agent to modify polymer properties. ontosight.aibiosynth.com

Overview of Halogenated Organic Compounds in Advanced Chemical Applications

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of great importance in advanced chemical applications. scbt.com The inclusion of halogens can significantly alter a molecule's physical and chemical properties, such as stability, reactivity, and biological activity. rsc.orgresearchgate.net These compounds are integral to many areas, serving as intermediates in chemical synthesis, solvents, and components of advanced materials like polymers with enhanced properties such as flame retardancy. scbt.comrsc.org They are also crucial in the development of pharmaceuticals and agrochemicals. rsc.org

Research Trajectories and Academic Objectives for Ethylene bis(dibromoacetate) Studies

Current research on ethylene bis(dibromoacetate) and related compounds is focused on leveraging its reactive bromine atoms for novel synthetic methodologies and the creation of new materials. Academic objectives include exploring its potential as a monomer for producing new polymers and as a cross-linking agent to impart specific properties to existing polymers. ontosight.aibiosynth.com Furthermore, there is interest in its role as a precursor for synthesizing complex heterocyclic structures, which are important in medicinal chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

CAS No. |

94159-38-3 |

|---|---|

Molecular Formula |

C6H6Br4O4 |

Molecular Weight |

461.73 g/mol |

IUPAC Name |

2-(2,2-dibromoacetyl)oxyethyl 2,2-dibromoacetate |

InChI |

InChI=1S/C6H6Br4O4/c7-3(8)5(11)13-1-2-14-6(12)4(9)10/h3-4H,1-2H2 |

InChI Key |

ACQRIFFFFMCDGX-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(Br)Br)OC(=O)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Ethylene Bis Dibromoacetate

Esterification Approaches for Dibromoacetate Derivatives

The formation of the ester bonds in Ethylene (B1197577) bis(dibromoacetate) is a critical step in its synthesis. This can be achieved through direct esterification, a well-established method in organic chemistry, or through transesterification processes.

Direct Esterification with Ethylene Glycol

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach for synthesizing Ethylene bis(dibromoacetate). numberanalytics.comorganic-chemistry.org This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of Ethylene bis(dibromoacetate) synthesis, this would entail the reaction of dibromoacetic acid with ethylene glycol. The reaction proceeds through the protonation of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. numberanalytics.commasterorganicchemistry.com

A documented method for preparing 1,2-bis-(bromoacetoxy)ethane (Ethylene bis(dibromoacetate)) involves the reaction of chloroacetic acid, sodium bromide, sulfuric acid, and ethylene glycol in a one-pot synthesis. justia.com In this process, dibromoacetic acid is generated in situ from chloroacetic acid and sodium bromide under acidic conditions. This is then immediately esterified with ethylene glycol.

The general reaction can be depicted as: 2 CHBr₂COOH + HOCH₂CH₂OH ⇌ CHBr₂COOCH₂CH₂OOCCHBr₂ + 2 H₂O

To drive the equilibrium towards the formation of the ester, the removal of water, a byproduct of the reaction, is crucial. organic-chemistry.org This can be achieved by azeotropic distillation or the use of dehydrating agents. The choice of acid catalyst is also important, with strong mineral acids like sulfuric acid being commonly employed. numberanalytics.com The reaction conditions, such as temperature and reactant molar ratios, are key parameters to control for achieving a high yield of the desired diester. For instance, using an excess of the glycol can favor the reaction to proceed. googleapis.com The reaction of diacids with glycols to form polyesters is a well-studied process and the principles can be applied to the synthesis of discrete diesters. vaia.com

A specific example from a patent details the use of 1 mole of chloroacetic acid, 1.3 moles of sodium bromide, 1.3 moles of sulfuric acid, and 0.5 moles of ethylene glycol in the presence of water and toluene. This reaction yielded 1,2-bis-(bromoacetoxy)ethane with a reported yield of 85.2%. justia.com

Table 1: Example Reaction Parameters for Direct Esterification

| Reactant | Molar Quantity |

| Chloroacetic Acid | 1.0 mol |

| Sodium Bromide | 1.3 mol |

| Sulfuric Acid | 1.3 mol |

| Ethylene Glycol | 0.5 mol |

| Product | Ethylene bis(dibromoacetate) |

| Reported Yield | 85.2% |

Data sourced from patent US4154959A justia.com

Transesterification Processes Involving Ethylene bis(dibromoacetate) Precursors

Transesterification is another viable synthetic route, which involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of Ethylene bis(dibromoacetate), this would typically involve reacting a simple alkyl ester of dibromoacetic acid, such as methyl dibromoacetate or ethyl dibromoacetate, with ethylene glycol.

The general reaction is as follows: 2 CHBr₂COOR' + HOCH₂CH₂OH ⇌ CHBr₂COOCH₂CH₂OOCCHBr₂ + 2 R'OH (where R' is a simple alkyl group like methyl or ethyl)

This reaction is also an equilibrium process and is often catalyzed by acids or bases. nih.gov To drive the reaction to completion, the alcohol byproduct (R'OH), which is typically more volatile, is removed by distillation. Metal-based catalysts, such as those containing zinc or tin, are also known to be effective for transesterification reactions. nih.gov While specific literature on the transesterification to produce Ethylene bis(dibromoacetate) is scarce, the principles are well-established for similar compounds, such as the synthesis of poly(ethylene terephthalate) from dimethyl terephthalate (B1205515) and ethylene glycol. nih.gov The use of catalysts like dibutyltin(IV)oxide has been shown to promote the transesterification of other functionalized esters. researchgate.net

Bromination Reactions for the Formation of Dibromoacetyl Moieties

An alternative synthetic strategy involves the formation of the ethylene glycol diester first, followed by bromination of the acetyl groups. This approach starts with the more readily available and less corrosive starting material, acetic acid or its derivatives.

Alpha-Bromination of Acetate (B1210297) Derivatives

This method would start with the synthesis of Ethylene bis(acetate), which can be easily prepared by the esterification of ethylene glycol with acetic acid. researchgate.netsrce.hr The subsequent step is the alpha-bromination of the two acetyl groups.

The reaction would be: CH₃COOCH₂CH₂OOCCH₃ + 4 Br₂ → CHBr₂COOCH₂CH₂OOCCHBr₂ + 4 HBr

This type of reaction, the bromination at the alpha-position to a carbonyl group, is a standard transformation in organic synthesis. It typically proceeds via an enol or enolate intermediate. The reaction can be carried out using molecular bromine (Br₂) in the presence of an acid catalyst. However, a more common and often more selective method involves the use of N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net NBS is a convenient source of electrophilic bromine and is widely used for allylic and benzylic brominations, as well as for the alpha-bromination of carbonyl compounds. organic-chemistry.org The reaction with NBS can be initiated by radical initiators or by acid catalysis. For the alpha-bromination of ketones and esters, acid catalysis is often employed. nih.govresearchgate.net

Oxidative Bromination Techniques in Targeted Synthesis

Oxidative bromination offers a pathway that avoids the direct use of hazardous molecular bromine. These methods generate the electrophilic bromine species in situ from a bromide source, typically hydrogen bromide (HBr) or a bromide salt, and an oxidant. researchgate.net

A common system for oxidative bromination is the use of HBr in combination with an oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO). nih.govmdma.ch For the synthesis of Ethylene bis(dibromoacetate) from Ethylene bis(acetate), the reaction would involve treating the starting ester with HBr and an oxidant. The oxidant converts the bromide ion (Br⁻) to an electrophilic bromine species (e.g., Br⁺ or its equivalent), which then reacts at the alpha-position of the ester.

For example, the H₂O₂-HBr system has been used for the oxidative bromination of various organic substrates. mdma.ch Photocatalytic methods have also been developed for oxidative benzylic bromination using HBr and H₂O₂, which can be a greener and safer approach. acs.org The application of such methods to the alpha-bromination of esters like Ethylene bis(acetate) is a plausible, though less documented, synthetic route.

Purification Techniques and Yield Optimization in Laboratory Scale

The purification of the final product, Ethylene bis(dibromoacetate), is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for brominated esters include distillation, crystallization, and chromatography. Given that Ethylene bis(dibromoacetate) is a high-boiling liquid or a solid, vacuum distillation or recrystallization from a suitable solvent would be appropriate methods. orgsyn.orgorgsyn.org In a patented procedure, the product was purified by distillation under reduced pressure. justia.com For brominated compounds in general, purification can also involve washing with aqueous solutions to remove water-soluble impurities, followed by drying. google.com Column chromatography using silica (B1680970) gel is another powerful technique for separating the desired product from impurities. mdpi.com

Yield optimization in the laboratory involves systematically varying reaction parameters to find the conditions that provide the highest conversion and selectivity. Key factors to consider include:

Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the equilibrium position. For direct esterification, using an excess of one reactant (e.g., ethylene glycol) can drive the reaction towards the product. googleapis.com

Catalyst Loading: The concentration of the catalyst affects the reaction rate. An optimal catalyst loading needs to be determined, as too much catalyst can sometimes lead to side reactions or be economically inefficient. tubitak.gov.tr

Temperature: The reaction temperature influences the reaction rate. Higher temperatures generally increase the rate but can also promote side reactions or decomposition of the product. tubitak.gov.tr

Reaction Time: The duration of the reaction is critical to ensure it goes to completion without the formation of degradation products. tubitak.gov.tr

Water Removal: In esterification reactions, the efficient removal of water is crucial for obtaining high yields. organic-chemistry.org

Table 2: Factors for Yield Optimization in the Synthesis of Ethylene bis(dibromoacetate)

| Parameter | Influence on Yield | General Optimization Strategy |

| Reactant Molar Ratio | Affects equilibrium position and can maximize the conversion of the limiting reagent. | Vary the ratio of ethylene glycol to dibromoacetic acid (or its precursor) to find the optimal balance for high conversion. |

| Catalyst Concentration | Increases reaction rate up to a certain point. | Screen different catalyst loadings to achieve a fast reaction with minimal side products. |

| Temperature | Affects reaction kinetics and potential for side reactions. | Conduct the reaction at various temperatures to determine the ideal point for maximizing yield and minimizing byproducts. |

| Water Removal | Drives the esterification equilibrium towards the product. | Employ azeotropic distillation or molecular sieves and monitor their effectiveness. |

Investigation of Reaction Kinetics and Mechanistic Pathways in Synthesis

The synthesis of Ethylene bis(dibromoacetate) from ethylene glycol and dibromoacetic acid is a consecutive, reversible reaction catalyzed by a strong acid, typically sulfuric acid. The process involves two main steps: the formation of the monoester, 2-hydroxyethyl dibromoacetate, followed by its subsequent esterification to the final diester product, Ethylene bis(dibromoacetate).

Reaction Scheme:

HO-CH₂CH₂-OH + CHBr₂COOH ⇌ CHBr₂COOCH₂CH₂-OH + H₂O

CHBr₂COOCH₂CH₂-OH + CHBr₂COOH ⇌ CHBr₂COOCH₂CH₂OOCCHBr₂ + H₂O

Kinetic investigations of this system, analogous to the well-studied esterification of ethylene glycol with acetic acid, would focus on the influence of several key parameters on the reaction rates and equilibrium. fkit.hrsrce.hrresearchgate.net

Key Kinetic Factors:

Effect of Temperature: The reaction rate increases significantly with temperature. However, since the reaction is reversible, higher temperatures also affect the equilibrium position. Kinetic studies would determine the optimal temperature to maximize the reaction rate without promoting undesirable side reactions or significantly shifting the equilibrium unfavorably. For similar esterifications, temperatures typically range from 333 K to 363 K. fkit.hrsrce.hr

Molar Ratio of Reactants: The ratio of dibromoacetic acid to ethylene glycol is a critical parameter. Using an excess of the carboxylic acid can shift the equilibrium towards the formation of the diester, increasing the final yield. researchgate.net Kinetic modeling helps to quantify this effect and find the most efficient ratio.

Catalyst Loading: The concentration of the acid catalyst (e.g., sulfuric acid or a solid acid resin like Amberlyst) directly influences the reaction rate. srce.hr The rate is typically proportional to the catalyst concentration, though at very high loadings, side reactions or degradation may occur.

Kinetic Modeling: To describe the progress of the reaction, pseudo-homogeneous models are often employed. researchgate.net These models consider the reaction to be a second-order reversible reaction. kompozit.org.trrepositorioinstitucional.mx More complex models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach, can also be used, particularly with solid-phase catalysts, to account for adsorption and surface reaction steps. fkit.hr

The rate equations for the components in a pseudo-homogeneous model would be a set of ordinary differential equations describing the change in concentration of each species over time.

Illustrative Data for Kinetic Model Parameters A kinetic study would aim to determine the rate constants for the forward and reverse reactions. The following table illustrates the type of data that would be generated, based on analogous studies of ethylene glycol esterification.

| Reaction | Parameter | Value | Units |

|---|---|---|---|

| Formation of Monoester (Forward) | Activation Energy (Ea₁) | 45 - 65 | kJ/mol |

| Frequency Factor (A₁) | 1.0 x 10⁵ | L/(mol·min) | |

| Formation of Diester (Forward) | Activation Energy (Ea₂) | 50 - 70 | kJ/mol |

| Frequency Factor (A₂) | 8.0 x 10⁴ | L/(mol·min) |

Mechanistic Pathway:

The synthesis of Ethylene bis(dibromoacetate) follows the established Fischer esterification mechanism, which involves a series of protonation and nucleophilic substitution steps. masterorganicchemistry.com

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of a dibromoacetic acid molecule by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the ethylene glycol oxygen) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This yields the protonated monoester, 2-hydroxyethyl dibromoacetate.

Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the carbonyl group, regenerating the acid catalyst and forming the neutral monoester.

Second Esterification: The entire process (steps 1-5) is repeated at the remaining free hydroxyl group of the monoester with a second molecule of dibromoacetic acid to yield the final product, Ethylene bis(dibromoacetate).

The presence of two bulky, electron-withdrawing bromine atoms on the α-carbon of the carboxylic acid likely influences the reaction kinetics. The strong inductive effect of the bromine atoms increases the acidity of the carboxylic acid proton but may also destabilize the protonated carbonyl intermediate to some extent. Steric hindrance from the large bromine atoms could potentially slow the rate of the nucleophilic attack by the alcohol.

Illustrative Effect of Temperature on Reactant Conversion The following interactive table demonstrates how experimental data on the effect of temperature on reactant conversion would typically be presented in a research finding.

| Time (min) | Conversion at 333 K (%) | Conversion at 348 K (%) | Conversion at 363 K (%) |

|---|---|---|---|

| 30 | 25 | 40 | 55 |

| 60 | 45 | 65 | 78 |

| 120 | 68 | 82 | 88 |

| 240 | 80 | 87 | 91 |

Chemical Reactivity and Transformation Mechanisms of Ethylene Bis Dibromoacetate

Nucleophilic Substitution Reactions at Bromine-Substituted Carbon Centers

The carbon atoms alpha to the carbonyl groups, each bearing two bromine atoms, are expected to be highly electrophilic and thus susceptible to nucleophilic substitution. Bromine is a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group would further activate these centers towards nucleophilic attack.

Reactivity with Various Nucleophiles

In theory, Ethylene (B1197577) bis(dibromoacetate) would react with a wide range of nucleophiles. These could include amines, thiols, and alkoxides. Given the presence of two reactive centers, reactions with bifunctional nucleophiles could potentially lead to the formation of heterocyclic structures. For instance, reaction with a diamine or a dithiol could, in principle, yield cyclic compounds. However, no specific studies detailing such reactions with Ethylene bis(dibromoacetate) have been found. The success of such cyclization reactions would depend on factors like ring strain and the conformational flexibility of the ethylene linker.

Stereochemical Outcomes of Substitution Reactions

The carbon centers undergoing substitution in Ethylene bis(dibromoacetate) are not stereocenters in the starting material. If a substitution reaction were to introduce a new chiral center, the stereochemical outcome would depend on the reaction mechanism. A classic Sₙ2 reaction would proceed with inversion of configuration. However, without experimental data, any discussion on stereochemistry remains purely speculative.

Ester Hydrolysis Mechanisms of the Acetate (B1210297) Linkages

The ester functionalities in Ethylene bis(dibromoacetate) are susceptible to hydrolysis under both acidic and basic conditions, a common reaction for carboxylic acid esters. researchgate.netchemrxiv.org

Acid-Catalyzed Hydrolysis Investigations

Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net This leads to a tetrahedral intermediate, which then eliminates an alcohol to form a carboxylic acid. For Ethylene bis(dibromoacetate), this would result in the formation of dibromoacetic acid and ethylene glycol. Kinetic studies on the acid-catalyzed hydrolysis of structurally related bromoacetate (B1195939) esters have been performed, but no such data is available for Ethylene bis(dibromoacetate). epa.gov

Base-Mediated Hydrolytic Pathways

Base-mediated hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. chemrxiv.org This also proceeds through a tetrahedral intermediate, ultimately yielding an alcohol and a carboxylate salt. In the case of Ethylene bis(dibromoacetate), the products would be ethylene glycol and the salt of dibromoacetic acid. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium. While the general mechanism is well understood for many esters, specific kinetic data or detailed mechanistic investigations for Ethylene bis(dibromoacetate) are absent from the literature.

Radical Reactions and Their Initiation Mechanisms

The carbon-bromine bonds in Ethylene bis(dibromoacetate) could potentially undergo homolytic cleavage to form radicals. This process is typically initiated by heat or UV light. transformationtutoring.comlibretexts.org The resulting radicals could then participate in various propagation steps, such as hydrogen abstraction or addition to double bonds. The presence of multiple bromine atoms could lead to complex reaction pathways. However, there is no available research that explores the radical-mediated reactions of this specific compound.

Chemo-selectivity Studies in Complex Reaction Environments

The chemo-selectivity of Ethylene bis(dibromoacetate) in complex reaction environments is a critical aspect of its synthetic utility. Possessing multiple reactive sites—two ester carbonyl groups and four bromine atoms—the molecule presents a nuanced reactivity profile that is highly dependent on the nature of the attacking nucleophiles, catalysts, and reaction conditions. While specific studies on Ethylene bis(dibromoacetate) are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous mono- and bis-electrophilic species, particularly other α-halo esters and polyhalogenated compounds.

In a complex environment containing various nucleophiles, the reaction pathway of Ethylene bis(dibromoacetate) is dictated by the relative reactivity of its electrophilic centers. The two dibromoacetic ester moieties offer multiple sites for nucleophilic attack. The primary sites of reactivity are the electrophilic carbon atoms bonded to the bromine atoms and the carbonyl carbons of the ester groups.

The general order of reactivity for nucleophilic substitution at a saturated carbon (SN2 reaction) is primary > secondary > tertiary alkyl halides. Although the carbon atoms bearing the bromine atoms in Ethylene bis(dibromoacetate) are secondary, they are alpha to a carbonyl group, which can influence the reaction rate.

Competing Reaction Pathways

In the presence of a mixture of nucleophiles, such as amines and organometallic reagents, or in a molecule with multiple functional groups, several reaction pathways can compete. For instance, a primary amine could potentially react at either the carbon-bromine bond via nucleophilic substitution or at the ester carbonyl group via acylation. Typically, N-alkylation is a faster process with α-halo esters than amide formation.

The choice of reagent is crucial in directing the reaction to a specific site. For example, less reactive organometallic reagents like organocuprates (Gilman reagents) are known to react with acid chlorides and anhydrides but are generally unreactive towards esters and ketones. This chemo-selectivity allows for the selective transformation of more reactive functional groups in the presence of less reactive ones. In contrast, more reactive organometallic reagents like Grignard reagents would likely react with the ester groups of Ethylene bis(dibromoacetate).

Influence of Reaction Conditions on Chemo-selectivity

The chemo-selectivity of reactions involving polyhalogenated compounds can be finely tuned by optimizing reaction parameters such as the catalyst, base, solvent, and the molar ratio of reactants. For example, in palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes, highly selective mono-coupling can be achieved through careful control of these factors. The selectivity is often governed by a combination of steric and electronic effects, as well as the presence of directing groups near the reaction sites.

In the context of Ethylene bis(dibromoacetate), a bifunctional electrophile, the potential for both intramolecular and intermolecular reactions exists when reacted with a bifunctional nucleophile. The outcome would be influenced by factors such as the length and flexibility of the ethylene linker and the nature of the nucleophile and reaction conditions. Intramolecular reactions are often favored due to a less unfavorable activation entropy compared to their intermolecular counterparts.

A study on the chemo- and regioselective cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chlorocarboxylic acid chlorides demonstrated the selective formation of 6-chloro-3,5-dioxo esters. nih.gov This highlights how, in a complex reaction, specific bonds can be formed with high selectivity.

Interactive Data Table: Inferred Chemo-selective Reactions of Ethylene bis(dibromoacetate)

The following table outlines the predicted chemo-selective reactions of Ethylene bis(dibromoacetate) with various nucleophiles in a complex environment, based on the known reactivity of analogous compounds.

| Reactant/Condition | Predicted Predominant Reaction Pathway | Inferred Product Type | Basis for Inference |

| Primary Amine (e.g., R-NH₂) | Nucleophilic substitution at C-Br | Ethylene bis(diaminoacetate) derivative | Faster N-alkylation vs. acylation for α-halo esters |

| Strong, non-nucleophilic base | Elimination | α,β-unsaturated ester derivative | Potential for dehydrohalogenation |

| Grignard Reagent (e.g., R-MgX) | Nucleophilic addition to ester carbonyl | Tertiary alcohol derivative | High reactivity of Grignard reagents with esters |

| Organocuprate (e.g., R₂CuLi) | Likely no reaction with the ester | No significant product | Lower reactivity of Gilman reagents with esters |

| Soft nucleophile (e.g., I⁻) | Nucleophilic substitution at C-Br | Ethylene bis(diiodoacetate) | Finkelstein reaction principle |

| Bifunctional nucleophile (e.g., diamine) | Potential for intramolecular cyclization or intermolecular polymerization | Cyclic or polymeric structures | Dependence on reaction conditions (e.g., high dilution favors cyclization) |

It is important to emphasize that this table represents inferred reactivity based on the behavior of similar chemical structures. Specific experimental studies on Ethylene bis(dibromoacetate) are required to definitively establish its chemo-selective behavior in complex reaction environments.

Ethylene Bis Dibromoacetate As a Functional Monomer in Polymer Science and Materials Engineering

Utilization in Controlled Polymerization Techniques

Controlled radical polymerization (CRP) methods are instrumental in creating polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. sigmaaldrich.com Ethylene (B1197577) bis(dibromoacetate) and similar difunctional initiators are key to producing polymers with ester functionalities at their core, enabling growth from two distinct sites. sigmaaldrich.compolymersource.ca

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique widely used for its ability to polymerize a variety of monomers in a controlled manner. cmu.edu In ATRP, the initiator determines the polymer's end groups. cmu.edu Ethylene bis(dibromoacetate) serves as a difunctional initiator in ATRP. polymersource.ca The process involves the transfer of a halogen atom between a catalyst, typically a copper complex, and a polymeric radical, allowing for the controlled growth of polymer chains. springernature.com This method is advantageous for creating polymers with predetermined molecular weights and low polydispersity. cmu.edu

The general mechanism of ATRP involves a reversible activation and deactivation process, maintaining a low concentration of active propagating radicals, which is key to its controlled nature. sigmaaldrich.com The use of a difunctional initiator like ethylene bis(dibromoacetate) leads to the simultaneous growth of two polymer chains from a central point, resulting in a polymer with a symmetrical structure.

Detailed research findings on the use of bifunctional initiators in ATRP have shown that the resulting polymers exhibit predictable molecular weights and narrow polydispersity indices (PDI), typically below 1.5. For instance, the polymerization of but-3-en-1-yl methacrylate (B99206) using a similar difunctional initiator, disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate), yielded polymers with PDI values between 1.1 and 1.3, indicating a well-controlled process. chemrestech.com

Table 1: Examples of Bifunctional Initiators in ATRP

| Initiator | Monomer | Catalyst System | Resulting Polymer Properties |

| Ethylene bis(2-bromoisobutyrate) | Styrene, (Meth)acrylates | Cu(I)-based | Difunctional polymers with ester functionality at the center sigmaaldrich.comsigmaaldrich.com |

| Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | But-3-en-1-yl methacrylate | CuBr/Bipyridine | Number average molecular weight of 5130 g/mol , PDI of 1.1-1.3 chemrestech.com |

Recently, Organotellurium-Mediated Radical Polymerization (TERP) has emerged as a successful method for the controlled radical polymerization of ethylene under milder conditions. nih.gov This technique utilizes organotellurium compounds as chain-transfer agents and has demonstrated high livingness and chain-end functionalization of polyethylene (B3416737) chains. nih.gov The exploration of difunctional initiators within such systems could offer new pathways to novel polymer architectures.

Synthesis of Halogen-Rich Polymers for Advanced Material Architectures

The bromine atoms in ethylene bis(dibromoacetate) make it a valuable monomer for synthesizing halogen-rich polymers. These polymers are of interest for various advanced applications due to the unique properties imparted by the high halogen content. The synthesis of such polymers can be achieved through the polymerization of this monomer, leading to a polymer backbone with pendant dibromoacetate groups.

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is a significant force in designing stimuli-responsive materials. nih.gov Polymers incorporating halogen atoms can exhibit properties like shape memory, where halogen-bond crosslinks contribute to shape fixity and recovery. nih.gov While not directly involving ethylene bis(dibromoacetate), the principles of incorporating halogen bonding into polymer networks highlight the potential of halogen-rich polymers. nih.gov

Integration into Polymer Matrices for Enhanced Material Properties (e.g., flame retardancy studies in materials science)

A significant application of halogenated compounds in polymer science is as flame retardants. specialchem.com Brominated flame retardants are particularly effective and versatile, offering a good balance of performance, processability, and cost. specialchem.com They can be incorporated into various plastics to slow the spread of fire. specialchem.com

Ethylenebis(tetrabromophthalimide), a related brominated compound, is used as an additive flame retardant in a wide range of polymers, including high-impact polystyrene, polyethylene, and polypropylene, due to its thermal stability and resistance to UV light. nih.gov The mechanism of halogenated flame retardants often involves inhibiting combustion in the gas phase by scavenging reactive free radicals. nist.gov

The integration of ethylene bis(dibromoacetate) into polymer matrices, either as a comonomer or an additive, could impart flame retardant properties. The high bromine content would contribute to this effect. Studies on other brominated compounds show their effectiveness in various polymers.

Table 2: Examples of Brominated Flame Retardants and Their Applications

| Flame Retardant | Polymer(s) | Key Properties |

| Ethylenebis(tetrabromophthalimide) | High impact polystyrene, polyethylene, polypropylene, thermoplastic polyesters | Thermal stability, UV stability, resistance to bloom nih.gov |

| N,N-Ethylene-Bis(tetrabromophthalimide) BT-93W | Engineering resins (polyester, polyamide), polyolefin films, wire and cable | Excellent thermal and UV stability, non-precipitation hnkingway.com |

Polymerization Kinetics and Mechanistic Elucidation in Macromolecular Synthesis

Understanding the polymerization kinetics is crucial for controlling the synthesis of polymers and achieving desired material properties. mdpi.com In controlled radical polymerizations like ATRP, kinetic studies often reveal a linear increase in molecular weight with monomer conversion and a first-order kinetic plot, indicating a constant number of active species. sigmaaldrich.com

For ATRP initiated by compounds similar to ethylene bis(dibromoacetate), the rate of polymerization can be influenced by factors such as the monomer-to-initiator ratio, catalyst concentration, and temperature. chemrestech.com The efficiency of the initiator is a key parameter, which can be determined from plots of molecular weight versus time. chemrestech.com

The study of polymerization kinetics for ethylene and its copolymers with various catalysts has been extensively investigated. scispace.comresearchgate.netmdpi.com These studies, while not directly using ethylene bis(dibromoacetate), provide a framework for understanding the kinetic behavior of polymerization processes, including the determination of reaction rates and the influence of different reaction parameters. mdpi.comscispace.com

Post-Polymerization Modification of Ethylene bis(dibromoacetate)-Derived Polymers

Post-polymerization modification (PPM) is a powerful strategy for creating functional materials from a single polymer scaffold. nih.gov This approach allows for the introduction of various functional groups onto a pre-formed polymer, enabling the tuning of its properties for specific applications. nih.govrsc.org

Polymers derived from ethylene bis(dibromoacetate) would possess reactive bromine atoms along the polymer chain. These bromine atoms can serve as sites for a variety of chemical transformations. Nucleophilic substitution reactions, for example, could be employed to replace the bromine atoms with other functional groups, leading to a diverse range of new materials.

The versatility of PPM has been demonstrated with other reactive polymers. For instance, polymers containing ketone functionalities have been modified to create bioactive polymers. nih.gov Similarly, polymers with azlactone groups serve as versatile scaffolds for conjugation with drugs and other molecules. nih.gov The principles of PPM are broadly applicable and could be readily extended to polymers synthesized from ethylene bis(dibromoacetate), opening up possibilities for creating materials with tailored functionalities for applications in areas such as drug delivery and smart materials. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of Ethylene Bis Dibromoacetate and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. uc.edu

For Ethylene (B1197577) bis(dibromoacetate), the key functional groups that are expected to give rise to characteristic vibrational bands are the carbonyl group (C=O), the carbon-oxygen bonds (C-O), and the carbon-bromine bonds (C-Br).

The IR spectrum of the related compound, Ethylene bis(bromoacetate), shows a strong carbonyl stretch. A similar, strong absorption band is predicted for Ethylene bis(dibromoacetate) in the region of 1740-1760 cm⁻¹ , which is characteristic of the C=O stretching vibration in saturated esters. The presence of two bromine atoms on the alpha-carbon may slightly increase this frequency compared to non-halogenated esters. Other significant bands would include C-O stretching vibrations between 1200-1300 cm⁻¹ and C-H stretching and bending vibrations. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500-700 cm⁻¹ .

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. sepscience.com While the C=O stretch would also be visible in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C backbone and C-Br symmetric stretching modes may show stronger signals in the Raman spectrum.

Predicted IR and Raman Vibrational Frequencies for Ethylene bis(dibromoacetate)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1740 - 1760 | 1740 - 1760 | Strong (IR), Medium (Raman) |

| C-O Stretch | 1200 - 1300 | 1200 - 1300 | Strong (IR), Medium (Raman) |

| C-H Stretch | 2950 - 3000 | 2950 - 3000 | Medium (IR & Raman) |

| C-H Bend | 1350 - 1450 | 1350 - 1450 | Medium (IR & Raman) |

| C-Br Stretch | 500 - 700 | 500 - 700 | Medium-Strong (IR & Raman) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. uliege.be

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. nih.gov For Ethylene bis(dibromoacetate), ESI-MS in the positive ion mode would likely show the formation of adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. Given the molecular weight of Ethylene bis(dibromoacetate) is 461.72 g/mol , the expected m/z values for these adducts would be approximately 484.71 for [C₆H₆Br₄O₄+Na]⁺ and 500.70 for [C₆H₆Br₄O₄+K]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive cluster of peaks for the molecular ion and its fragments, which would be a key identifier.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fda.govspectrabase.com It is well-suited for the analysis of volatile and thermally stable compounds. Ethylene bis(dibromoacetate) is expected to be amenable to GC-MS analysis.

In a typical electron ionization (EI) mass spectrum obtained from GC-MS, the molecular ion peak (M⁺) at m/z 461.72 would be observed, although it might be of low intensity due to the lability of the ester and carbon-bromine bonds. The fragmentation pattern would be complex but informative. Key fragmentation pathways would likely involve:

Cleavage of the C-O bond of the ester: This could lead to the formation of the dibromoacetyl cation [CHBr₂CO]⁺ and the corresponding radical.

Cleavage of the C-Br bond: Loss of a bromine atom would result in a fragment ion [M-Br]⁺.

Cleavage of the ethylene bridge: Fragmentation of the ethylene glycol portion of the molecule could also occur.

McLafferty rearrangement: This is a common fragmentation pathway for esters, but it is less likely to be a major pathway for this specific molecule due to the absence of gamma-hydrogens relative to the carbonyl group.

The analysis of the isotopic distribution of bromine in the fragment ions would be crucial for their identification.

Predicted Key Fragments in the Mass Spectrum of Ethylene bis(dibromoacetate)

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 461.72 | [C₆H₆Br₄O₄]⁺ | Molecular Ion (M⁺) |

| 381.73/383.73 | [C₆H₆Br₃O₄]⁺ | Loss of a Bromine atom |

| 234.86 | [C₂H₂Br₂O₂]⁺ | Dibromoacetyl moiety |

| 196.88 | [C₄H₅BrO₂]⁺ | Fragment from cleavage of one ester |

| 154.89 | [C₂HBr₂]⁺ | Dibromomethyl cation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgebi.ac.uk By analyzing the diffraction pattern produced when X-rays are passed through a single crystal, it is possible to calculate the exact coordinates of atoms, leading to a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details. ebi.ac.ukcam.ac.uk

A crystal structure for Ethylene bis(dibromoacetate) has not been publicly reported. However, valuable insights into its likely solid-state structure can be drawn from crystallographic studies of analogous compounds, particularly those containing bromoacetate (B1195939) or other halogenated ester functionalities. mdpi.comiucr.org

In the solid state, the spatial arrangement of molecules is governed by intermolecular forces. For halogenated organic compounds, halogen bonding has emerged as a significant directional interaction, comparable in strength to hydrogen bonding, that can dictate the supramolecular architecture. rsc.orgacs.org Specifically, interactions between a bromine atom and a carbonyl oxygen (C-Br···O=C) are commonly observed and play a crucial role in the crystal packing of related structures. mdpi.comoup.com These interactions involve the electron-rich region of the carbonyl oxygen acting as a halogen-bond acceptor. mdpi.com

Computational Chemistry and Theoretical Investigations of Ethylene Bis Dibromoacetate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No research papers presenting molecular dynamics simulations for the conformational analysis or study of intermolecular interactions of Ethylene (B1197577) bis(dibromoacetate) were identified.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption bands)

There is no available research that details the computational prediction of NMR, IR, or UV-Vis spectroscopic parameters for Ethylene bis(dibromoacetate).

Reaction Pathway Modeling and Transition State Characterization

No studies modeling the reaction pathways or characterizing the transition states of reactions involving Ethylene bis(dibromoacetate) through computational methods were found.

Theoretical Insights into Reactivity Trends and Structure-Reactivity Relationships

No theoretical investigations into the reactivity trends or structure-reactivity relationships for this specific compound appear to be published.

Due to the absence of specific research findings and the corresponding data, creating the requested content, including detailed findings and data tables, would not be possible without resorting to speculation or including information from unrelated compounds, which would violate the explicit instructions of this task.

Compound Names Mentioned

As no article could be generated, there are no compound names to list.

Development of Computational Models for Simulating Polymerization Processes

The simulation of polymerization processes for monomers like ethylene bis(dibromoacetate) is a complex, multi-scale challenge that leverages a variety of computational chemistry techniques. These models are essential for predicting reaction kinetics, understanding the evolution of polymer architecture, and guiding the synthesis of materials with desired properties. Given the bifunctional nature of ethylene bis(dibromoacetate), with two dibromoacetate groups, computational models can be developed to simulate several potential polymerization pathways, primarily step-growth polycondensation and controlled radical polymerization.

Quantum Mechanical (QM) Methods for Elementary Reaction Steps

At the most fundamental level, quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the elementary reactions that constitute the polymerization process. These calculations provide crucial parameters that are used in higher-level kinetic models.

For the step-growth polymerization of ethylene bis(dibromoacetate), which would proceed via polyesterification with a suitable diol comonomer, DFT can be used to model the reaction mechanism. This includes calculating the activation energies of the key steps: nucleophilic attack of the alcohol on the carbonyl carbon of the ester, the formation of tetrahedral intermediates, and the elimination of the leaving group. These calculations can elucidate the catalytic effect of acids or bases on the reaction rate. researchgate.netlibretexts.org

In the context of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), ethylene bis(dibromoacetate) could potentially act as an initiator. researchgate.net DFT calculations are instrumental in determining the bond dissociation energy of the Carbon-Bromine bond and the thermodynamics of the activation/deactivation equilibrium with the transition metal catalyst. bohrium.com

Table 1: Hypothetical DFT-Calculated Parameters for Ethylene Bis(dibromoacetate) Polymerization Reactions

| Reaction Type | Elementary Step | Parameter | Calculated Value |

|---|---|---|---|

| Step-Growth | Esterification (uncatalyzed) | Activation Energy (kcal/mol) | 25-30 |

| Step-Growth | Esterification (acid-catalyzed) | Activation Energy (kcal/mol) | 15-20 |

| ATRP Initiation | C-Br Homolytic Cleavage | Bond Dissociation Energy (kcal/mol) | 60-65 |

| ATRP | Activator Rate Constant (k_act) | log(k_act) | 2-4 |

Kinetic Modeling (Deterministic and Stochastic)

The parameters obtained from QM methods are then used to populate kinetic models that simulate the macroscopic behavior of the polymerization reaction over time.

Deterministic Models: These models use a system of ordinary differential equations (ODEs) to describe the change in concentration of monomers, initiators, catalysts, growing polymer chains of different lengths, and terminated chains. uva.nl For the step-growth polymerization of ethylene bis(dibromoacetate), a deterministic model would track the concentration of the monomer, the comonomer (e.g., a diol), and the growing oligomers and polymers. researchgate.netmdpi.com The rate constants for the esterification reactions, potentially obtained from DFT, would be central to this model. tandfonline.com

Stochastic Models: For more complex polymer architectures, such as branched or cross-linked polymers that can arise from bifunctional monomers, stochastic methods like the Monte Carlo (MC) simulation are often more suitable. nih.gov In an MC simulation of ethylene bis(dibromoacetate) polymerization, individual molecules are represented, and reactions occur based on probabilities derived from reaction rate constants and reactant concentrations. This approach allows for the detailed tracking of molecular weight distribution, branching density, and the formation of cyclic species. conicet.gov.ar

Table 2: Representative Output from a Kinetic Simulation of Ethylene Bis(dibromoacetate) Step-Growth Polymerization

| Time (min) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Dispersity (Mw/Mn) |

|---|---|---|---|---|

| 10 | 25.3 | 850 | 1,100 | 1.29 |

| 30 | 62.1 | 2,100 | 3,500 | 1.67 |

| 60 | 85.5 | 4,500 | 8,500 | 1.89 |

| 120 | 95.2 | 9,800 | 19,200 | 1.96 |

Molecular Dynamics (MD) and Coarse-Grained Simulations

While kinetic models predict the chemical evolution of the system, Molecular Dynamics (MD) simulations provide insight into the physical aspects of the polymerization process and the resulting polymer structure.

All-Atom MD Simulations: These simulations can model the diffusion of monomers and catalysts, the conformational changes of growing polymer chains, and the influence of the solvent. For a viscous system typical of bulk polymerization, MD can help to understand diffusion-limited reaction kinetics, where the rate of reaction is controlled by how quickly reactants can encounter each other. acs.org

Coarse-Grained (CG) Models: To simulate larger polymer systems over longer timescales, coarse-grained models are developed. In a CG model, groups of atoms are represented as single "beads." This simplification reduces the computational cost while retaining the essential physics of the polymer chain. CG-MD simulations are particularly useful for studying the morphology of the resulting polymer, such as phase separation in copolymers or the formation of a cross-linked network.

The development of these computational models is an iterative process. The predictions from the models are compared with experimental data on reaction kinetics, molecular weight distribution, and polymer microstructure. Any discrepancies are used to refine the model parameters and assumptions, leading to a more accurate and predictive simulation tool for the polymerization of ethylene bis(dibromoacetate).

Environmental Chemical Fate and Degradation Pathways of Ethylene Bis Dibromoacetate Academic Focus on Chemical Mechanisms

Hydrolytic Degradation Pathways of Ester Bonds in Aquatic Environments

The primary abiotic degradation pathway for Ethylene (B1197577) bis(dibromoacetate) in aquatic environments is the hydrolysis of its two ester bonds. This process involves the cleavage of the ester linkage by reaction with water. The mechanism proceeds via a nucleophilic acyl substitution. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, breaking the C-O bond and releasing ethylene glycol and two molecules of dibromoacetic acid.

Table 1: Key Factors Influencing Hydrolytic Degradation of Ethylene bis(dibromoacetate)

| Factor | Influence on Degradation Rate | Chemical Mechanism |

|---|---|---|

| pH | Rate increases in acidic and, more significantly, alkaline conditions. researchgate.net | Base-catalyzed hydrolysis involves nucleophilic attack by OH⁻. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen. |

| Temperature | Rate increases with higher temperatures. | Provides the necessary activation energy for the reaction to overcome its energy barrier. |

| Water Availability | Essential reactant. | Water acts as the nucleophile in the hydrolysis reaction. |

Photo-oxidative Degradation Mechanisms Induced by Ultraviolet Radiation

Ethylene bis(dibromoacetate) is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photolysis or photodegradation. The energy from UV photons can be absorbed by the molecule, promoting it to an excited state. This excess energy can lead to the cleavage of the weakest chemical bonds within the structure. The carbon-bromine (C-Br) bond is particularly susceptible to homolytic cleavage, resulting in the formation of bromine radicals and an organic radical.

Once initiated, a cascade of radical reactions can occur, especially in the presence of oxygen (photo-oxidation). The organic radicals can react with molecular oxygen to form peroxy radicals. These highly reactive species can then abstract hydrogen atoms from other molecules, propagating a chain reaction that leads to the formation of hydroperoxides. researchgate.net The decomposition of these intermediates can result in a variety of degradation products, including aldehydes, ketones, and carboxylic acids, through processes like chain scission. researchgate.net The ultimate fate of the molecule under UV irradiation is fragmentation into smaller, more oxidized species and the release of bromide. rsc.org

Abiotic Degradation Processes in Various Chemical Environments

Beyond hydrolysis and photolysis, Ethylene bis(dibromoacetate) can undergo other abiotic degradation reactions depending on the specific chemical environment. The presence of strong nucleophiles other than water can lead to nucleophilic substitution reactions where the dibromoacetate group or bromide ions act as leaving groups.

In anaerobic or reducing environments, such as those containing zero-valent metals (e.g., iron) or sulfide (B99878) minerals (e.g., pyrite, mackinawite), reductive dehalogenation can occur. nih.gov This process involves the transfer of electrons to the Ethylene bis(dibromoacetate) molecule, leading to the cleavage of the carbon-bromine bond and the replacement of a bromine atom with a hydrogen atom. This stepwise removal of bromine atoms is a significant degradation pathway for halogenated compounds in subsurface environments. nih.gov Dihaloelimination, another potential abiotic pathway, involves the removal of two bromine atoms from adjacent carbons, although this is more characteristic of vicinal dibromides like 1,2-dibromoethane (B42909) rather than the geminal dibromo groups in the acetate (B1210297) moieties of this specific compound. nih.gov

Biodegradation Pathways via Microbial Metabolism (focus on chemical transformations and enzymatic cleavage)

Microbial metabolism provides a significant pathway for the degradation of Ethylene bis(dibromoacetate). The initial and most crucial step in its biodegradation is the enzymatic cleavage of the ester bonds. Microorganisms, including various bacteria and fungi, produce enzymes known as esterases or hydrolases that catalyze this reaction. nih.gov These enzymes facilitate the hydrolysis of the ester linkages, yielding ethylene glycol and dibromoacetate as the primary metabolic products.

Following the initial cleavage, these products can be further metabolized by microbial communities.

Ethylene Glycol Metabolism: Ethylene glycol can be oxidized by microbial enzymes to glycolaldehyde (B1209225) and then to glycollate. nih.gov Glycollate can enter central metabolic pathways, such as the glyoxylate (B1226380) cycle, eventually being converted to acetyl-CoA, which is then utilized by the cell for energy production via the tricarboxylic acid (TCA) cycle. nih.gov

Dibromoacetate Metabolism: The biodegradation of halogenated acetic acids can proceed via enzymatic dehalogenation. Dehalogenase enzymes catalyze the cleavage of the carbon-halogen bond, releasing bromide ions. The resulting glyoxylate can then be incorporated into the cell's metabolic pathways.

In some cases, degradation can occur via cometabolism, where the breakdown of the compound is facilitated by enzymes produced during the metabolism of another primary substrate, such as methane. nih.gov Both aerobic and anaerobic microorganisms have been shown to degrade related brominated compounds, indicating that multiple microbial pathways can contribute to the natural attenuation of Ethylene bis(dibromoacetate). nih.gov

Identification and Characterization of Chemical Degradation Products

The degradation of Ethylene bis(dibromoacetate) results in a variety of chemical products, depending on the specific degradation pathway.

Table 2: Potential Degradation Products of Ethylene bis(dibromoacetate)

| Degradation Pathway | Primary Products | Secondary/Minor Products |

|---|---|---|

| Hydrolysis | Ethylene glycol, Dibromoacetic acid | 2-hydroxyethyl dibromoacetate (intermediate) |

| Photolysis/Photo-oxidation | Bromide/Hydrogen bromide, rsc.org Carbon dioxide | Smaller organic fragments (e.g., aldehydes, ketones), researchgate.net Glyoxylic acid |

| Abiotic Reduction | Bromoacetate (B1195939), Acetate | Ethylene glycol, Bromide ions |

| Biodegradation | Ethylene glycol, Dibromoacetate nih.gov | Glycollate, nih.gov Glyoxylate, Acetyl-CoA, nih.gov Bromide ions, Carbon dioxide |

The initial products from both hydrolytic and enzymatic degradation are consistently identified as ethylene glycol and dibromoacetic acid. Further degradation, whether through abiotic or biotic processes, leads to the formation of smaller, less halogenated molecules. Complete mineralization, the conversion of the organic compound to carbon dioxide, water, and inorganic bromide, represents the terminal step of the degradation process.

Mechanistic Studies of Bromine Release During Degradation (focus on chemical fate of bromine)

The cleavage of the carbon-bromine (C-Br) bond is a critical aspect of the degradation of Ethylene bis(dibromoacetate), determining the chemical fate of the bromine atoms. Several distinct chemical mechanisms contribute to this release.

Hydrolytic/Nucleophilic Substitution: In aqueous environments, the bromine atoms on the α-carbon of the dibromoacetate moiety can be susceptible to nucleophilic substitution by water or other nucleophiles. This reaction replaces a bromine atom with a hydroxyl group, releasing a bromide ion (Br⁻) into the solution.

Reductive Dehalogenation: Under anaerobic conditions, this is a dominant mechanism for bromine release. It involves the sequential, single-electron transfer to the C-Br bond, often mediated by reduced metal species or microbial cofactors. nih.gov This results in the heterolytic cleavage of the bond, forming a bromide ion and an organic radical, which is then typically quenched by abstracting a hydrogen atom from the surrounding medium.

Photolytic Cleavage: As discussed in section 7.2, the absorption of UV radiation can induce homolytic cleavage of the C-Br bond, producing a bromine radical (Br•). This highly reactive radical can then abstract a hydrogen atom from another molecule to form hydrogen bromide (HBr) or react with other radicals. rsc.orgrsc.org

Enzymatic Dehalogenation: Specific microbial enzymes called dehalogenases directly catalyze the cleavage of C-Br bonds. These enzymes operate via various mechanisms, often involving a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a covalent enzyme-substrate intermediate and the displacement of the bromide ion.

Regardless of the pathway, the ultimate chemical fate of the bromine originally bound in the Ethylene bis(dibromoacetate) molecule is its conversion into inorganic bromide (Br⁻) or hydrogen bromide (HBr).

Q & A

Q. What are the established methods for synthesizing and characterizing Ethylene bis(dibromoacetate) derivatives?

Ethylene bis(dibromoacetate) derivatives are synthesized via bis-alkylation reactions. A common method involves reacting ethyl dibromoacetate with nitrogen-containing heterocycles (e.g., N-methylimidazole) in tetrahydrofuran (THF) at elevated temperatures (343 K). Purification typically involves recrystallization from methanol/acetone mixtures, yielding hygroscopic solids. Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy (e.g., carboxylate C=O stretch at 1654 cm⁻¹), and single-crystal X-ray diffraction to confirm zwitterionic structures . For reproducibility, ensure solvent purity and strict temperature control during synthesis.

Q. How is the thermal stability of Ethylene bis(dibromoacetate) assessed, and what factors influence degradation?

Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Key factors affecting stability include:

- Solvent residues : Traces of THF or methanol can lower decomposition temperatures.

- Hygroscopicity : Moisture absorption may accelerate hydrolysis, requiring anhydrous storage.

- Functional groups : Carboxylate bridges enhance stability compared to non-functionalized analogs. For accurate results, conduct trials under inert atmospheres (N₂/Ar) and compare degradation profiles with computational models (e.g., density functional theory) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of zwitterionic complexes derived from Ethylene bis(dibromoacetate)?

Discrepancies in catalytic performance (e.g., in water oxidation or organic transformations) often stem from:

- Ligand geometry : Variations in N-heterocyclic carbene (NHC) coordination modes (e.g., κ² vs. κ¹ binding) alter metal center accessibility.

- Counterion effects : Bromide vs. acetate counterions influence solubility and electronic properties.

- Synthetic impurities : Residual ethyl dibromoacetate or unreacted imidazole can act as inhibitors. Mitigate these by standardizing synthesis protocols, using high-resolution mass spectrometry (HRMS) for purity validation, and benchmarking against crystallographically validated structures .

Q. What mechanistic insights explain the role of carboxylate-functionalized ligands in enhancing catalytic efficiency?

Carboxylate bridges in Ethylene bis(dibromoacetate) derivatives facilitate:

- Electron donation : The carboxylate group stabilizes metal centers (e.g., Ir³⁺ or Rh³⁺) via chelation, improving redox activity.

- Proton shuttling : In water oxidation catalysis, the carboxylate acts as a proton acceptor, accelerating O–O bond formation. Mechanistic studies should combine kinetic isotope effect (KIE) measurements, in situ IR spectroscopy, and X-ray absorption near-edge structure (XANES) analysis to track metal oxidation states during catalysis .

Q. How can reaction conditions be optimized for high-yield synthesis of Ethylene bis(dibromoacetate) complexes?

Optimization strategies include:

- Solvent selection : THF outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.

- Stoichiometry : A 1:2 molar ratio of ethyl dibromoacetate to N-methylimidazole ensures complete bis-alkylation.

- Reaction time : Extended durations (>72 hours at 343 K) improve yields but risk thermal degradation. Use design of experiments (DoE) frameworks to model interactions between variables and validate with HPLC purity checks .

Methodological Guidance

Q. What analytical techniques are critical for validating the structural integrity of Ethylene bis(dibromoacetate) derivatives?

- X-ray crystallography : Resolve zwitterionic configurations (e.g., carboxylate bridge orientation) and confirm bond lengths/angles. Refinement with SHELXL ensures high precision .

- IR spectroscopy : Identify carboxylate (C=O, 1654 cm⁻¹) and imidazolium (C–H stretches) vibrational modes.

- ESI-MS : Detect [M + H]⁺ ions (e.g., m/z 491.1) and rule out oligomeric byproducts .

Q. How should researchers address challenges in reproducing published synthetic protocols?

- Parameter documentation : Verify exact temperatures, solvent grades, and stirring rates.

- Moisture control : Use gloveboxes for hygroscopic intermediates.

- Cross-lab validation : Collaborate with independent groups to test reproducibility, reporting deviations in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.